molecular formula C9H10BrNO B3032140 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-48-3

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3032140
CAS No.: 1154740-48-3
M. Wt: 228.09
InChI Key: VYKHUEGCOXQRDI-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methyl group in its structure makes this compound particularly interesting for research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent renin inhibition , suggesting that renin could be a potential target. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.

Pharmacokinetics

Compounds with a 2-methyl-2-aryl substitution pattern, which this compound possesses, have been reported to exhibit good permeability, solubility, and metabolic stability . These properties are crucial for bioavailability, suggesting that this compound could potentially be well-absorbed and distributed in the body, and could be metabolically stable.

Result of Action

Similar compounds have been reported to exhibit anticancer activity , suggesting that this compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-7(10)2-3-8-9(6)11-4-5-12-8/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKHUEGCOXQRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244872
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-48-3
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-5-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ice cold mixture of 6-bromo-5-methyl-2H-1,4-benzoxazin-3(4H)-one (3.05 g, 12.59 mmol) in tetrahydrofuran (THF) (40 mL) was treated with borane tetrahydrofuran complex (1.0 M solution in tetrahydrofuran (18.88 mL, 18.88 mmol) and the mixture was stirred at ambient temperature for 150 minutes. The mixture was cooled to 0° C. and then quenched slowly with 1N NaOH (30 mL). The mixture was extracted with ethyl acetate, then washed with 1N NaOH, dried over sodium sulfate, filtered and then concentrated to a thick dark brown oil. The material was purified on silica gel (95:4:1 dichloromethane/methanol/ammonium hydroxide, gradient) to afford an off-white solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 6.87 (d, J=8.6 Hz, 1 H), 6.57 (d, J=8.8 Hz, 1 H), 4.31-4.15 (m, 2 H), 3.56-3.38 (m, 2 H), 2.22 (s, 3 H); LC/MS (m/z) ES+=228 (M+1).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.88 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Reactant of Route 5
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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